![molecular formula C22H24N2O6S B2843519 (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-13-3](/img/structure/B2843519.png)
(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzoic acid, ethylamine, and 2-methoxyethylamine. The synthesis may involve the following steps:
Formation of the benzoyl imine: 3,4-dimethoxybenzoic acid is reacted with ethylamine to form the corresponding benzoyl imine.
Cyclization: The benzoyl imine is then reacted with 2-methoxyethylamine and a suitable cyclizing agent to form the benzothiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the imine group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Benzothiazole derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities and could be explored for drug development.
Medicine
Due to its potential biological activities, the compound may be investigated for therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial chemistry, the compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific biological target. Generally, benzothiazole derivatives interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
Benzothiazole: The parent compound of the class, known for its wide range of biological activities.
2-Aminobenzothiazole: A derivative with significant antimicrobial properties.
6-Methoxybenzothiazole: Known for its potential anticancer activity.
Uniqueness
(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to the presence of multiple functional groups, including the imine, ester, and methoxy groups
属性
IUPAC Name |
ethyl 2-(3,4-dimethoxybenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-5-30-21(26)15-6-8-16-19(13-15)31-22(24(16)10-11-27-2)23-20(25)14-7-9-17(28-3)18(12-14)29-4/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZXLKUUFPSFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
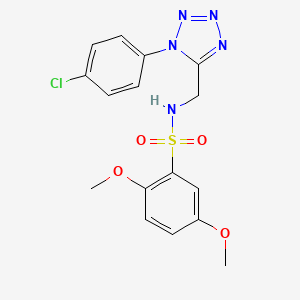
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2843437.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid](/img/structure/B2843438.png)
![1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2843441.png)
![methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate](/img/structure/B2843443.png)

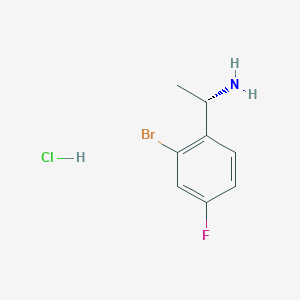
![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2843450.png)
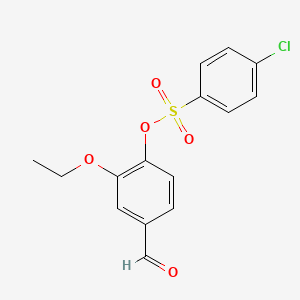
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843452.png)
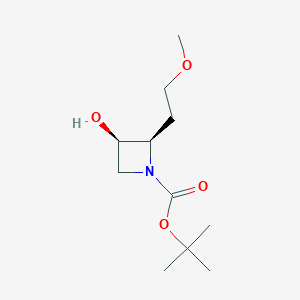
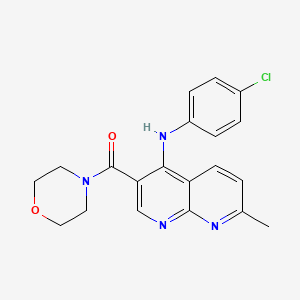
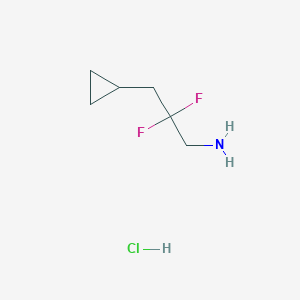
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2843459.png)
